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Introduction
2,5-Dihydroxythiophenol, also known as 2-mercaptohydroquinone or 2-sulfanylbenzene-1,4-

diol, is an aromatic organosulfur compound with the chemical formula C₆H₆O₂S.[1] Its

structure, featuring a hydroquinone ring substituted with a thiol group, suggests a rich chemical

reactivity and potential for diverse applications, particularly in areas involving antioxidant

activity and as a building block in organic synthesis. This technical guide provides a

comprehensive overview of the fundamental properties of 2,5-dihydroxythiophenol, including

its physicochemical characteristics, potential synthetic routes, expected spectroscopic data,

and plausible biological activities based on the known behavior of structurally related

compounds. Due to the limited availability of specific experimental data for 2,5-
dihydroxythiophenol in the current scientific literature, this guide integrates general principles

and data from analogous compounds to provide a predictive yet scientifically grounded

resource.

Physicochemical Properties
The fundamental physicochemical properties of 2,5-dihydroxythiophenol are summarized in

the table below. While some data is available from safety data sheets, key values such as
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melting point and solubility have not been experimentally determined in readily available

literature.

Property Value Source

CAS Number 2889-61-4 [1]

Molecular Formula C₆H₆O₂S [1]

Molecular Weight 142.18 g/mol [1]

Boiling Point 333.2 °C at 760 mmHg [2]

Flash Point 155.3 °C [2]

Density 1.437 g/cm³ [2]

Vapor Pressure 7.16E-05 mmHg at 25 °C [2]

Appearance Not available (likely a solid)

Melting Point No data available [2]

Solubility No data available [2]

pKa

No data available (expected to

be acidic due to both phenol

and thiol groups)

Synthesis and Reactivity
General Synthetic Approaches
While a specific, optimized protocol for the synthesis of 2,5-dihydroxythiophenol is not readily

available, general methods for the synthesis of substituted thiophenols can be adapted. A

plausible synthetic route could involve the introduction of a thiol group onto a hydroquinone

scaffold or the dihydroxylation of a thiophenol derivative. One common method for synthesizing

aryl thiols is through the reduction of the corresponding sulfonyl chloride or disulfide. Another

approach involves the Newman-Kwart rearrangement.

A potential synthetic workflow is outlined below:
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Synthetic Pathway

Hydroquinone Sulfonylation
SOCl₂ or ClSO₃H

Hydroquinone Sulfonyl Chloride Reduction
e.g., Zn/HCl, LiAlH₄

2,5-Dihydroxythiophenol

Click to download full resolution via product page

A potential synthetic workflow for 2,5-Dihydroxythiophenol.

Reactivity
The reactivity of 2,5-dihydroxythiophenol is dictated by the presence of three functional

groups: two hydroxyl (phenol) groups and one thiol group.

Acidity: Both the phenolic hydroxyl groups and the thiol group are acidic. Thiophenols are

generally more acidic than phenols. Therefore, the thiol proton is expected to be the most

acidic proton in the molecule.

Nucleophilicity: The corresponding thiophenolate, formed upon deprotonation, is a potent

nucleophile and can readily participate in S-alkylation and Michael addition reactions.

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a

disulfide bond, connecting two molecules of 2,5-dihydroxythiophenol. The hydroquinone

moiety is also redox-active and can be oxidized to the corresponding benzoquinone. This

dual susceptibility to oxidation suggests that 2,5-dihydroxythiophenol could be a potent

antioxidant.

Spectroscopic Properties (Predicted)
Detailed experimental spectra for 2,5-dihydroxythiophenol are not available. However, the

expected spectroscopic characteristics can be predicted based on the known spectral data of

thiophenols, phenols, and hydroquinones.
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Spectroscopy
Expected

Wavenumber/Chemical Shift
Assignment

¹H NMR δ 6.5 - 7.5 ppm
Aromatic protons (likely

complex splitting pattern)

δ 3.0 - 4.0 ppm (broad singlet) Thiol proton (-SH)

δ 4.5 - 6.0 ppm (broad

singlets)
Phenolic protons (-OH)

¹³C NMR δ 110 - 130 ppm Aromatic carbons

δ 140 - 160 ppm
Aromatic carbons attached to

oxygen

IR 3200 - 3600 cm⁻¹ (broad) O-H stretching (phenolic)

2550 - 2600 cm⁻¹ (weak) S-H stretching (thiol)

1450 - 1600 cm⁻¹ C=C stretching (aromatic)

1200 - 1300 cm⁻¹ C-O stretching (phenolic)

UV-Vis ~250 nm and ~300 nm
π → π* transitions of the

aromatic ring

Potential Biological Activity and Signaling Pathways
The specific biological activities of 2,5-dihydroxythiophenol have not been reported.

However, its structural motifs, particularly the hydroquinone and thiol groups, are present in

many biologically active molecules.

Antioxidant Activity
Hydroquinones and thiols are well-known antioxidants. The hydroquinone moiety can act as a

radical scavenger by donating a hydrogen atom to form a relatively stable semiquinone radical.

The thiol group can also participate in redox reactions, readily being oxidized to a disulfide. The

combination of these two functionalities in one molecule suggests that 2,5-
dihydroxythiophenol could be a potent antioxidant, capable of neutralizing reactive oxygen

species (ROS) through multiple mechanisms.
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A simplified diagram illustrating a potential antioxidant mechanism is shown below:

Antioxidant Mechanism

Reactive Oxygen Species (ROS)

Neutralization

Cellular Damage

causes

2,5-Dihydroxythiophenol

H⁺ donation

Oxidized DHTP
(Quinone/Disulfide)

Click to download full resolution via product page

A potential antioxidant mechanism of 2,5-Dihydroxythiophenol.

Signaling Pathways
Given its potential antioxidant properties, 2,5-dihydroxythiophenol could modulate signaling

pathways sensitive to the cellular redox state. For instance, it might influence the Keap1-Nrf2

pathway, a critical regulator of the antioxidant response, or the NF-κB signaling pathway, which

is involved in inflammation and is often activated by oxidative stress. However, without

experimental data, any discussion of specific signaling pathway involvement remains

speculative.

Experimental Protocols (General)
The following are general protocols that could be adapted for the synthesis and analysis of 2,5-
dihydroxythiophenol.

General Protocol for the Synthesis of an Aryl Thiol via
Reduction of a Sulfonyl Chloride
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Sulfonylation: To a solution of hydroquinone in a suitable solvent (e.g., chloroform), add

chlorosulfonic acid dropwise at 0 °C. Stir the reaction mixture at room temperature until the

reaction is complete (monitored by TLC).

Work-up: Pour the reaction mixture onto ice and extract the product with an organic solvent.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain the crude hydroquinone sulfonyl chloride.

Reduction: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., ethanol). Add a

reducing agent (e.g., zinc dust and hydrochloric acid, or lithium aluminum hydride) portion-

wise at a controlled temperature.

Final Work-up and Purification: After the reduction is complete, neutralize the reaction

mixture and extract the product. Purify the crude 2,5-dihydroxythiophenol by column

chromatography or recrystallization.

General Protocol for Spectroscopic Analysis
NMR Spectroscopy: Prepare a solution of the purified compound in a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR

spectrometer.

IR Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a

thin film on a salt plate. Alternatively, acquire the spectrum of a solution in a suitable solvent.

UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or acetonitrile). Record the absorption spectrum over a range of 200-400 nm.

Conclusion
2,5-Dihydroxythiophenol is a molecule with significant potential for further research,

particularly in the fields of antioxidant chemistry and synthetic organic chemistry. While specific

experimental data for this compound is scarce, this technical guide provides a foundational

understanding of its likely properties and reactivity based on the well-established chemistry of

its constituent functional groups. The provided general experimental protocols offer a starting

point for the synthesis and characterization of this intriguing molecule, paving the way for future
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investigations into its unique chemical and biological properties. Further research is warranted

to fully elucidate the characteristics and potential applications of 2,5-dihydroxythiophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b028663?utm_src=pdf-body
https://www.benchchem.com/product/b028663?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Thiophenol
https://www.researchgate.net/figure/Ultraviolet-visible-UV-Vis-spectra-of-thiophenol-SPh-n-corannulenes-2b-7b-Inset_fig3_297725430
https://www.benchchem.com/product/b028663#2-5-dihydroxythiophenol-fundamental-properties
https://www.benchchem.com/product/b028663#2-5-dihydroxythiophenol-fundamental-properties
https://www.benchchem.com/product/b028663#2-5-dihydroxythiophenol-fundamental-properties
https://www.benchchem.com/product/b028663#2-5-dihydroxythiophenol-fundamental-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b028663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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